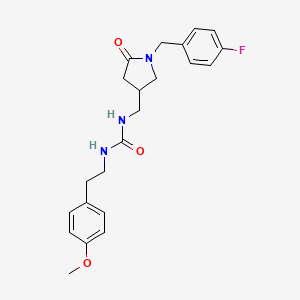

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Description

This compound is a urea derivative featuring a 4-fluorobenzyl group attached to a 5-oxopyrrolidin ring and a 4-methoxyphenethyl substituent. The 5-oxopyrrolidin core introduces conformational rigidity, while the fluorinated aromatic and methoxy groups enhance lipophilicity and metabolic stability. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which facilitates target engagement .

Properties

IUPAC Name |

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c1-29-20-8-4-16(5-9-20)10-11-24-22(28)25-13-18-12-21(27)26(15-18)14-17-2-6-19(23)7-3-17/h2-9,18H,10-15H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGBJXILNFWDAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a pyrrolidinone ring, urea moiety, and various aromatic substituents, which contribute to its pharmacological profile. The presence of the 4-fluorobenzyl group enhances lipophilicity, potentially influencing interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 355.4 g/mol. Its structure is characterized by:

- Pyrrolidinone ring : Contributes to the compound's cyclic nature.

- Urea functional group : Implicated in various biological interactions.

- Aromatic substituents : Enhance binding affinity to specific receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily as an inhibitor or modulator of specific pathways. Key findings include:

- Receptor Interaction : The compound is being studied for its ability to bind to various receptors, potentially influencing neurotransmitter systems related to insomnia and depression.

- Enzyme Modulation : Preliminary studies suggest that it may inhibit certain enzymes, which could have therapeutic implications.

The mechanism through which this compound exerts its biological effects likely involves:

- Binding to specific receptors or enzymes, altering their activity.

- Triggering downstream signaling pathways that lead to physiological effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Seltorexant | Selective orexin 2 receptor antagonist; urea moiety | Treatment of insomnia |

| Pimavanserin | Serotonin 5-HT2A receptor inverse agonist; fluorobenzyl group | Treatment of Parkinson’s disease psychosis |

| N-(1-(4-fluorobenzyl)-5-(m-tolyl)oxazole) | Similar urea linkage; different aromatic substituent | Investigated for orexin receptor antagonism |

These comparisons highlight how the unique combination of functional groups in this compound may enhance its selectivity and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications:

- Study on Aldehyde Derivatives : Research indicated that compounds with similar structural motifs exhibited potent biological activity, suggesting that modifications in the pyrrolidine structure can enhance efficacy (PMC10330001).

- In Vitro Studies : Preliminary in vitro assays show promising results regarding the inhibition of specific enzymatic pathways, although further studies are required to confirm these findings.

Comparison with Similar Compounds

Urea Derivatives with Heterocyclic Modifications

- Compound 40 (): 1-(4-((7-(Dimethylamino)quinazolin-4-yl)oxy)phenyl)-3-(4-fluorobenzyl)urea Key Differences: Replaces the 5-oxopyrrolidin and 4-methoxyphenethyl groups with a quinazolinyloxy-phenyl moiety. Functional Impact: The quinazoline scaffold is associated with kinase inhibition (e.g., CSF1R), whereas the target compound’s pyrrolidinone may favor alternative targets, such as enzymes requiring rigid binding pockets . Purity: 99.8% (compared to unspecified purity for the target compound).

- BP 3125 (): 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea Key Differences: Incorporates a piperidinyl group and isobutoxybenzyl substituent instead of the 5-oxopyrrolidin and 4-methoxyphenethyl.

Pyrrolidinone-Containing Ureas

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea ():

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea ():

Pharmacological and Physicochemical Properties

Metabolic Stability

- Microbial Transformation (): A related compound, 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea, undergoes hydroxylation. The target’s methoxyphenethyl group may resist such transformations due to steric hindrance .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Estimated)

| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~450 | ~2.8 | 2 | 6 |

| Compound 40 () | ~500 | ~3.2 | 2 | 8 |

| BP 3125 () | ~470 | ~3.5 | 2 | 5 |

Research Implications

The target compound’s unique combination of a 5-oxopyrrolidin core, fluorinated benzyl, and methoxyphenethyl groups positions it as a candidate for CNS or enzyme-targeted therapies. Comparative studies with analogs suggest that:

Q & A

Q. What analytical methods are recommended for confirming the structural identity and purity of this compound?

To verify structural integrity, employ Nuclear Magnetic Resonance (NMR) for functional group analysis, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment. X-ray crystallography data from structurally similar compounds (e.g., fluorophenyl-pyrrolidinone derivatives) can aid in validating stereochemistry .

Q. Which in vitro assays are appropriate for initial screening of biological activity?

Fluorometric or colorimetric enzyme inhibition assays (e.g., kinase or protease inhibition) using recombinant enzymes and synthetic substrates are recommended. Measure IC50 values under standardized conditions (pH 7.4, 37°C) and include positive controls (e.g., staurosporine for kinases). Adjust cofactor concentrations (e.g., ATP) to mimic physiological relevance .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure over 1–4 weeks. Monitor degradation via HPLC and compare peak areas to fresh samples. For long-term storage, lyophilization under inert gas (argon) is advised .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Key steps include pyrrolidinone ring cyclization (via microwave-assisted synthesis to reduce time) and urea coupling (using carbodiimide crosslinkers). Optimize solvent systems (e.g., DMF/THF mixtures) and employ continuous flow chemistry for scalable production. Reaction monitoring via in-line FTIR or Raman spectroscopy ensures intermediate stability .

Q. What strategies resolve contradictions in reported biological activity across studies?

Perform meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Use Design of Experiments (DoE) to systematically test factors like pH, temperature, and solvent carriers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. Which computational approaches predict target interactions and guide structural modifications?

Combine molecular docking (AutoDock Vina, Glide) with Molecular Dynamics (MD) simulations (AMBER, GROMACS) to model binding modes and free energy landscapes. Validate predictions via mutagenesis studies on key residues (e.g., catalytic lysine in kinases). QSAR models can prioritize substituents (e.g., methoxy vs. ethoxy groups) for enhanced potency .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Use phosphoproteomics or metabolomics to identify pathway perturbations. CRISPR-Cas9 knockout libraries can screen for genetic dependencies. For in vivo models, employ pharmacokinetic profiling (plasma half-life, tissue distribution) paired with transcriptomic analysis to correlate exposure with effect .

Methodological Notes

- Data Reproducibility : Standardize protocols using guidelines like MIAME (for omics) or MIATA (for functional assays).

- Contradiction Management : Pre-register experimental designs on platforms like Open Science Framework to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.